molecular formula C9H9F3IN B13957052 1,1,1-trifluoro-N-(3-iodobenzyl)-N-methylmethanamine

1,1,1-trifluoro-N-(3-iodobenzyl)-N-methylmethanamine

Cat. No.: B13957052
M. Wt: 315.07 g/mol
InChI Key: HBEBXNXQVRRVBD-UHFFFAOYSA-N
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Description

1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine is a compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a trifluoromethyl group, an iodobenzyl group, and a methylmethanamine group, making it a versatile molecule for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,1,1-trifluoro-N-(3-iodobenzyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the trifluoromethyl group and the iodobenzyl group. One common method involves the reaction of 3-iodobenzyl chloride with methylamine in the presence of a base to form the intermediate compound. This intermediate is then reacted with trifluoromethyl iodide under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzylamines, while oxidation and reduction reactions can produce corresponding oxides and amines .

Scientific Research Applications

1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,1,1-trifluoro-N-(3-iodobenzyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The iodobenzyl group can facilitate binding to specific receptors or enzymes, modulating their activity. These interactions can lead to various biological effects, including changes in cellular signaling and metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 1,1,1-Trifluoro-N-(3-chlorobenzyl)-N-methylmethanamine
  • 1,1,1-Trifluoro-N-(3-bromobenzyl)-N-methylmethanamine
  • 1,1,1-Trifluoro-N-(3-fluorobenzyl)-N-methylmethanamine

Uniqueness

1,1,1-Trifluoro-N-(3-iodobenzyl)-N-methylmethanamine is unique due to the presence of the iodobenzyl group, which imparts distinct reactivity and binding properties compared to its chloro, bromo, and fluoro analogs. The iodine atom’s larger size and higher polarizability can lead to stronger interactions with biological targets, making this compound particularly valuable in medicinal chemistry and drug development.

Properties

Molecular Formula

C9H9F3IN

Molecular Weight

315.07 g/mol

IUPAC Name

1,1,1-trifluoro-N-[(3-iodophenyl)methyl]-N-methylmethanamine

InChI

InChI=1S/C9H9F3IN/c1-14(9(10,11)12)6-7-3-2-4-8(13)5-7/h2-5H,6H2,1H3

InChI Key

HBEBXNXQVRRVBD-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC(=CC=C1)I)C(F)(F)F

Origin of Product

United States

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